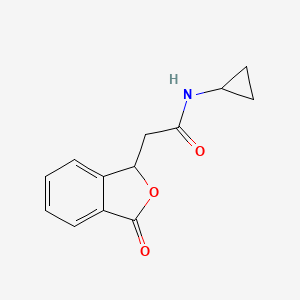
N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide, also known as CPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPA is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in several signaling pathways that regulate various cellular processes.
Mecanismo De Acción
N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide acts as a competitive inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is a serine/threonine kinase that regulates several signaling pathways involved in various cellular processes such as cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting GSK-3 activity, this compound modulates these pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In Alzheimer's disease, this compound reduces the formation of neurofibrillary tangles and amyloid plaques by inhibiting GSK-3 activity. In bipolar disorder, this compound has mood-stabilizing effects by regulating the activity of GSK-3. In cancer, this compound inhibits the growth of cancer cells by targeting GSK-3. In diabetes, this compound improves glucose tolerance and insulin sensitivity by inhibiting GSK-3 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide in lab experiments include its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
Several future directions for the research on N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide include the development of novel derivatives with improved potency and selectivity for GSK-3 inhibition, the investigation of its safety and efficacy in human clinical trials, and the exploration of its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, the elucidation of the structural basis of this compound binding to GSK-3 could provide insights into the design of more potent and selective inhibitors.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide involves the reaction of cyclopropylamine with 3-oxo-1H-2-benzofuran-1-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, cancer, and diabetes. In Alzheimer's disease, GSK-3 is known to play a crucial role in the formation of neurofibrillary tangles and amyloid plaques, which are the hallmark features of the disease. This compound has been shown to inhibit GSK-3 activity and reduce the formation of these pathological features in animal models of Alzheimer's disease.
In bipolar disorder, GSK-3 is involved in the regulation of mood and behavior. This compound has been shown to have mood-stabilizing effects in animal models of bipolar disorder by inhibiting GSK-3 activity. In cancer, GSK-3 is involved in the regulation of cell proliferation and survival. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting GSK-3.
In diabetes, GSK-3 is involved in the regulation of glucose metabolism. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting GSK-3 activity.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(14-8-5-6-8)7-11-9-3-1-2-4-10(9)13(16)17-11/h1-4,8,11H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIQDJDOCBXCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)
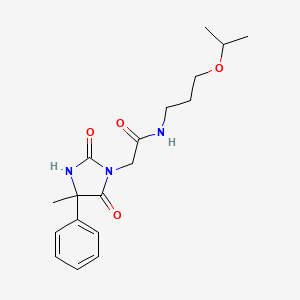
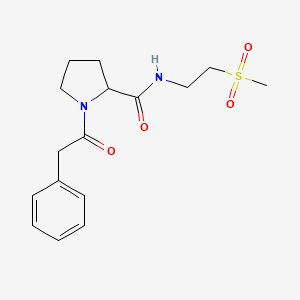
![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)
![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)
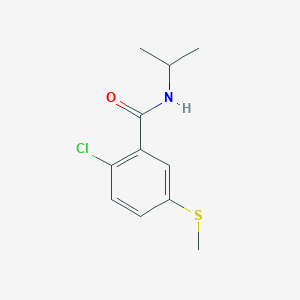
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)
![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)
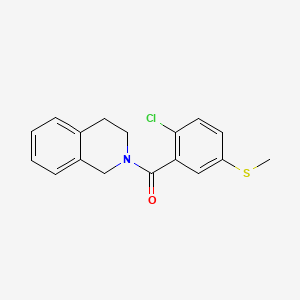
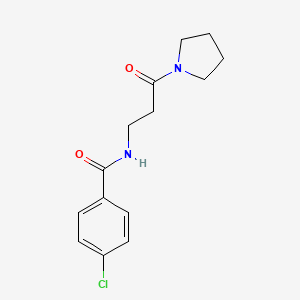
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)
![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
